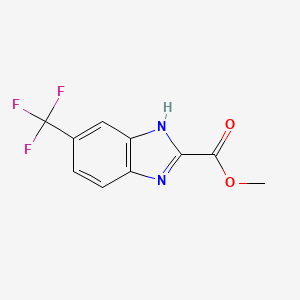

Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate: is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate typically involves the condensation of ortho-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of ortho-phenylenediamine with methyl 5-(trifluoromethyl)benzoate under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Chemistry: Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation .

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit key enzymes or receptors involved in disease pathways . For example, it may inhibit DNA synthesis in cancer cells or disrupt viral replication processes .

Comparison with Similar Compounds

Benzimidazole: The parent compound with a wide range of biological activities.

5-Fluorobenzimidazole: A fluorinated derivative with enhanced anticancer properties.

2-Methylbenzimidazole: A methylated derivative with different pharmacological profiles.

Uniqueness: Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other benzimidazole derivatives . This makes it a valuable compound in various scientific and industrial applications.

Biological Activity

Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzimidazole core with a trifluoromethyl group and a methyl ester functional group. Its molecular formula is C₁₁H₈F₃N₃O₂, and it has a molecular weight of approximately 273.2 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and altering electronic properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis via caspase activation |

| U87 (glioblastoma) | 45.2 | Topoisomerase inhibition |

| HeLa (cervical cancer) | 30.0 | DNA intercalation and alkylation |

Case Studies

- MCF-7 Cell Line Study : In vitro studies showed that this compound induced apoptosis in MCF-7 cells, with flow cytometry confirming increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway .

- U87 Glioblastoma : The compound exhibited significant cytotoxicity against U87 glioblastoma cells, attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication .

- HeLa Cells : Further investigations revealed that the compound could intercalate with DNA, leading to disruptions in cellular proliferation and inducing apoptosis in HeLa cells at an IC₅₀ value of 30 μM .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound acts as a topoisomerase inhibitor, preventing DNA unwinding during replication, which is crucial for cancer cell proliferation.

- DNA Intercalation : By intercalating into the DNA structure, it disrupts normal transcription and replication processes.

- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells.

Summary of Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, suggesting broader therapeutic applications beyond oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via Cu(I)/TMEDA-catalyzed cross-coupling reactions, where trifluoroacetimidoyl halides react with primary amines. Ligand selection (e.g., TMEDA) and substituent tolerance at the 2-position of the aryl group (Cl, Br, I) significantly affect reaction efficiency. For example, aryl bromides and chlorides exhibit slightly lower reactivity compared to iodides, requiring extended reaction times or higher temperatures to achieve comparable yields . Alternative routes involve condensation of thiazole precursors with trifluoromethyl-substituted benzaldehydes, where solvent polarity and temperature control are critical for minimizing side products .

Q. What purification and crystallization methods are recommended for this compound?

- Methodological Answer: Recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) is effective for isolating high-purity crystals. For structural validation, X-ray crystallography with SHELX software (e.g., SHELXL for refinement) ensures accurate determination of bond lengths and angles, particularly for the trifluoromethyl group, which can introduce torsional strain . Chromatographic purification (silica gel, hexane/ethyl acetate gradients) is recommended for intermediates to remove unreacted starting materials .

Q. What safety protocols are essential when handling intermediates during synthesis?

- Methodological Answer: Due to the toxicity of trifluoromethyl-containing intermediates, use enclosed chemical processes with local exhaust ventilation to prevent inhalation exposure. PPE (gloves, goggles, lab coats) and rigorous labeling of process containers are mandatory. For sensitizing intermediates, substitute less toxic analogs where possible, and implement control banding strategies as outlined in NIOSH guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance trifluoromethyl group incorporation in benzimidazole derivatives?

- Methodological Answer: Optimize ligand-to-metal ratios (e.g., Cu(I):TMEDA at 1:2) to stabilize reactive intermediates. Solvent screening (e.g., DMSO vs. DMF) can improve electrophilic trifluoromethylation efficiency. Kinetic studies using in situ FTIR or NMR monitoring help identify rate-limiting steps, such as imidoyl chloride formation, which may require stoichiometric adjustments or microwave-assisted heating to accelerate .

Q. How to resolve contradictions between computational models and experimental data in structural or mechanistic studies?

- Methodological Answer: Validate computational models (e.g., DFT calculations) against high-resolution X-ray crystallographic data refined via SHELXL. For discrepancies in electronic properties (e.g., trifluoromethyl group polarity), combine experimental NMR chemical shifts with Natural Bond Orbital (NBO) analysis to reconcile electron density distributions. Multi-technique validation (e.g., XRD, HRMS, and vibrational spectroscopy) reduces interpretive errors .

Q. What strategies address discrepancies in biological activity data across different assay systems?

- Methodological Answer: Standardize assay conditions (e.g., pH, temperature) to mitigate variability in receptor-binding studies. For cytotoxicity vs. therapeutic activity contradictions, use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) and control for metabolic stability (e.g., liver microsome assays). Reproducibility checks across independent labs with blinded data analysis are critical .

Q. Methodological and Analytical Considerations

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

- Answer:

- NMR : 19F NMR identifies trifluoromethyl group environments; 1H-13C HSQC confirms benzimidazole ring substitution patterns.

- X-ray crystallography : SHELX-refined structures provide unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with carboxylate groups) .

- HRMS and IR : High-resolution mass spectrometry validates molecular formula, while IR detects carbonyl (C=O) and C-F vibrational modes .

Q. How to design experiments to evaluate the compound’s interaction with biological targets?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme targets, kinetic assays (e.g., Michaelis-Menten plots) assess inhibitory potency. Pair these with molecular docking (AutoDock Vina) guided by crystallographic data to map binding pockets. Cross-validate with mutagenesis studies to identify critical residues for interaction .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s metabolic stability in vitro vs. in vivo?

- Answer: Perform interspecies comparisons (e.g., human vs. rodent liver microsomes) to identify species-specific metabolic pathways. Use LC-MS/MS to track metabolite formation and compare with in vivo pharmacokinetic profiles. Adjust experimental models (e.g., 3D hepatocyte spheroids) to better mimic in vivo conditions .

Q. Why do synthetic yields vary significantly across published protocols?

- Answer: Variations often stem from differences in ligand purity, solvent drying methods, or trace metal contamination in catalysts. Systematic reproducibility studies with controlled variables (e.g., anhydrous vs. hydrated solvents) can isolate critical factors. Reporting detailed reaction logs (e.g., stir rate, inert gas purity) enhances cross-study comparability .

Properties

Molecular Formula |

C10H7F3N2O2 |

|---|---|

Molecular Weight |

244.17 g/mol |

IUPAC Name |

methyl 6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-6-3-2-5(10(11,12)13)4-7(6)15-8/h2-4H,1H3,(H,14,15) |

InChI Key |

SICUYBSAWTXQRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.